2-((5-Methylisoxazol-4-YL)oxy)acetic acid
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Overview
Description
2-((5-Methylisoxazol-4-YL)oxy)acetic acid is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157.13 g/mol . It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . Isoxazole derivatives have been studied extensively due to their applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Preparation Methods
The synthesis of 2-((5-Methylisoxazol-4-YL)oxy)acetic acid typically involves the use of metal-free synthetic routes, which are preferred due to their eco-friendly nature . One common method involves the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II), but metal-free alternatives are often sought to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
2-((5-Methylisoxazol-4-YL)oxy)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-((5-Methylisoxazol-4-YL)oxy)acetic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and antiviral agent . In medicine, it is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory and anticancer agent . Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-((5-Methylisoxazol-4-YL)oxy)acetic acid involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it may interact with receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-((5-Methylisoxazol-4-YL)oxy)acetic acid can be compared to other isoxazole derivatives, such as 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid . While these compounds share a similar core structure, they differ in their substituents, which can significantly impact their biological activities and therapeutic potential . For example, the presence of different substituents on the isoxazole ring can enhance or reduce the compound’s ability to interact with specific molecular targets . This highlights the uniqueness of this compound and its potential advantages over other similar compounds .
Properties
Molecular Formula |
C6H7NO4 |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-[(5-methyl-1,2-oxazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-4-5(2-7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9) |
InChI Key |
JGQVBUSIZFHHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)OCC(=O)O |
Origin of Product |
United States |
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